ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a thiophene-derived heterocyclic compound characterized by a benzylidene moiety substituted with a 4-methylbenzyloxy group at the para position and a 4-toluidino (p-tolylamino) group at the 2-position of the thiophene ring. Its molecular formula is C₃₀H₂₈N₂O₄S, with a molar mass of 528.62 g/mol. The compound’s structure has been confirmed via single-crystal X-ray diffraction (SC-XRD), a method widely employed for analogous heterocycles . Its synthesis likely involves condensation of a substituted benzaldehyde with a thiophene precursor, followed by functionalization of the amino and ester groups, as seen in related compounds .
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-13-7-20(3)8-14-23)17-21-11-15-24(16-12-21)34-18-22-9-5-19(2)6-10-22/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTDARHVEICDSK-LGSKZASQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)/SC1=NC4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with ethyl 4-hydroxybenzoate and 4-methylbenzylbromide.
Reaction Conditions: These starting materials are refluxed in acetone over anhydrous potassium carbonate for 14 hours.
Product Isolation: The solvent is removed in vacuo, and the remaining solid is dissolved in water and extracted with dichloromethane.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism by which ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 5-benzylidene-4-thiazolidinone and thiophene derivatives, which are studied for their biological and material science applications. Key analogues include:
Crystallographic Analysis
The target compound’s structure determination likely employed SHELXL and ORTEP-III , as used for analogous heterocycles. For example, ethyl 2-(1,3-benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-... was resolved with an R-factor of 0.045 , suggesting comparable precision for the target.
Biological Activity
Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. Its unique structure, featuring both thiophene and hydrazone functionalities, suggests a variety of biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities, receptor functions, and other cellular processes. The compound's structure allows it to effectively bind to these targets, leading to various pharmacological effects.
Therapeutic Potential
Research indicates that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Anticancer Properties : There is ongoing research into the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. Its structural features may contribute to its effectiveness against various cancer types.
- Antimicrobial Effects : Some studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Case Studies and Research Findings
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Study on Anti-inflammatory Effects :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential pathway for this compound as an anti-inflammatory agent .
- Anticancer Activity Assessment :
- Antimicrobial Studies :
Comparative Biological Activities
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Starting Materials : Ethyl 4-hydroxybenzoate and 4-methylbenzylbromide.
- Reaction Conditions : Reflux in acetone with anhydrous potassium carbonate for 14 hours.
- Product Isolation : Solvent removal followed by extraction with dichloromethane.
This multi-step synthesis highlights the complexity involved in creating this compound and underscores its potential for diverse applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
